(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone
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Overview
Description
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group substituted with tert-butyl groups and a pyridinyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with pyridin-2-ylmethanone under specific conditions. One common method includes refluxing the reactants in methanol with a catalytic amount of sulfuric acid for several hours, followed by cooling and purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyridinyl moiety can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential anti-inflammatory and antifungal activities.
Mechanism of Action
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the pyridinyl group can interact with specific enzymes and receptors, modulating their activity. These interactions can lead to anti-inflammatory and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the phenolic and tert-butyl groups but lacks the pyridinyl moiety.
3,5-Di-tert-butyl-4-hydroxyanisole: Similar phenolic structure with methoxy substitution instead of pyridinyl.
Uniqueness
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone is unique due to the combination of its phenolic and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
87423-85-6 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)17(22)16-9-7-8-10-21-16/h7-12,23H,1-6H3 |
InChI Key |
BVKXEUOTRSDWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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